![molecular formula C21H24N2O3 B5565945 1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)

1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

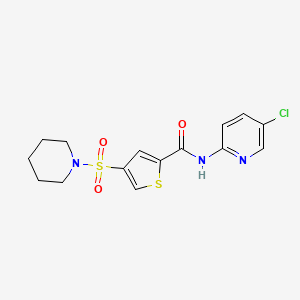

The synthesis of compounds closely related to 1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide involves multi-step reactions, often starting from commercially available substrates. For example, a rapid and high-yield synthetic method has been established for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, synthesized from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid via nucleophilic substitution reaction and ester hydrolysis, showcasing the synthetic accessibility of cyclopropyl-containing carboxamides (Zhihui Zhou et al., 2021).

Applications De Recherche Scientifique

Oxidation and Functionalization of Cyclopropane Derivatives

Oxidation of Cyclopropane-Containing Compounds : The oxidation of methylene groups adjacent to cyclopropane is a significant area of interest, leading to carbonylcyclopropanes. This process allows for avoiding unnecessary synthetic stages and is aligned with principles of atom economy. Oxidants like ozone, dioxiranes, and CrO3, as well as catalytic systems based on transition metals, have been employed for this purpose. The oxidation process follows specific regularities based on the starting compound's structure, the oxidant used, and the reaction outcomes, highlighting the importance of structural effects, such as electron and sterical substituents, on the distribution of oxidation products (Sedenkova, K., Andriasov, K. S., Kuznetsova, T., & Averina, E., 2018).

Biodegradation of Aromatic Hydrocarbons

Microbial Biodegradation of Polyaromatic Hydrocarbons (PAHs) : Microbial degradation is a primary mechanism for the ecological recovery of PAH-contaminated sites. Understanding the microbial pathways and genetics behind the biodegradation of aromatic compounds, such as naphthalene and higher PAHs, is crucial for enhancing bioremediation strategies. This review consolidates current knowledge on microbial PAH catabolism, including the enzymes involved and the influence of environmental factors on degradation rates (Peng, R., Xiong, A., Xue, Y., Fu, X., Gao, F., Zhao, W., Tian, Y. S., & Yao, Q., 2008).

Applications in Supercritical Fluids and Ionic Liquids

Total Acid Number Reduction Using Supercritical Fluids and Ionic Liquids : The review discusses the efficiency of supercritical fluids (SCFs) and ionic liquids (ILs) in reducing the total acid number (TAN) in heavy oils, emphasizing their potential in processing and environmental applications. SCFs and ILs offer a non-catalytic approach to suppress naphthenic acids in petroleum oils, highlighting their significance in refining and waste management processes (Mandal, P. C., & Sasaki, M., 2018).

Propriétés

IUPAC Name |

1-cyclopropyl-N-[2-(2-methoxynaphthalen-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-26-19-9-6-14-4-2-3-5-17(14)18(19)10-11-22-21(25)15-12-20(24)23(13-15)16-7-8-16/h2-6,9,15-16H,7-8,10-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLSMOHUQVTNJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CCNC(=O)C3CC(=O)N(C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5565867.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5565874.png)

![2-[(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5565881.png)

![3-ethyl-8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565911.png)

![4-{[(4-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565916.png)

![1-(tetrahydro-2H-pyran-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5565922.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5565929.png)

![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)

![{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)